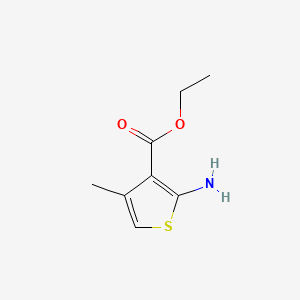

Ethyl 2-amino-4-methylthiophene-3-carboxylate

描述

Introduction to Ethyl 2-Amino-4-methylthiophene-3-carboxylate

Chemical Identity and IUPAC Nomenclature

This compound is a monosubstituted thiophene derivative with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . Its IUPAC name, This compound , reflects the substitution pattern:

- A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom)

- An amino group (-NH₂) at position 2

- A methyl group (-CH₃) at position 4

- An ethyl ester (-COOCH₂CH₃) at position 3

Table 1: Key Chemical Identifiers

The compound exhibits moderate water solubility due to its polar ester and amino groups, enabling its use in both organic and aqueous-phase reactions.

Historical Context in Heterocyclic Chemistry

The synthesis of this compound is rooted in the Gewald reaction , a landmark method for 2-aminothiophene synthesis developed by Karl Gewald in 1965. This one-pot, multicomponent reaction combines:

- Cyanoacetate derivatives (e.g., ethyl cyanoacetate)

- Ketones (e.g., acetylacetone)

- Elemental sulfur

Under basic conditions, the Gewald reaction proceeds via a Knoevenagel condensation followed by cyclization and sulfur incorporation, yielding 2-aminothiophenes with predictable substitution patterns. This compound emerged as a model compound in the 1980s due to its stability and crystallinity, facilitating structural studies of thiophene derivatives.

Key Historical Milestones:

- 1965 : Gewald publishes the first general synthesis of 2-aminothiophenes.

- 1980s : X-ray crystallography confirms the planar thiophene core and hydrogen-bonding networks in this compound.

- 2000s : Microwave-assisted Gewald reactions reduce synthesis times from hours to minutes, improving yields to >90%.

Role in the 2-Aminothiophene Structural Family

As a prototypical 2-aminothiophene, this compound shares critical features with pharmacologically active analogs:

Table 2: Comparative Analysis of 2-Aminothiophene Derivatives

The compound’s electron-rich thiophene ring and hydrogen-bonding capacity make it a versatile scaffold for:

- Metal coordination : The amino and ester groups bind transition metals (e.g., Cu²⁺, Pd⁰), enabling catalytic applications.

- Drug design : Its structure is isosteric to pyridine and benzene, allowing bioactivity optimization in antiviral and anticancer agents.

- Materials science : Conjugated polymers incorporating this monomer exhibit tunable optoelectronic properties.

Recent studies highlight its role in synthesizing fused heterocycles (e.g., thienopyrimidines) via cyclocondensation reactions, expanding access to novel chemical space.

属性

IUPAC Name |

ethyl 2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYCZKOBLRJJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334559 | |

| Record name | Ethyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-42-2 | |

| Record name | Ethyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-4-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate typically involves a multicomponent reaction combining:

- Acetone (as the methyl source),

- Ethyl cyanoacetate (providing the ethyl carboxylate moiety),

- Elemental sulfur (for thiophene ring formation),

- Diethylamine (as a catalyst/base),

in absolute ethanol as solvent. The reaction proceeds via a cyclization mechanism forming the thiophene ring with the desired substitution pattern.

Detailed Synthetic Procedure

A representative preparation method reported in the literature is as follows:

- Mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 mL of absolute ethanol.

- Add this mixture to a solution containing elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 mL of absolute ethanol.

- Stir the combined mixture at 50°C for 3 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) using silica gel plates with a hexane/ethyl acetate (7:3) solvent system.

- Upon completion, quench the reaction with ice-cold water.

- Extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure.

- Purify the crude product by silica gel column chromatography (100–200 mesh) using hexane/ethyl acetate (7:3) as the eluent.

- Obtain yellow crystals by slow evaporation of a saturated ethyl acetate solution.

This method yields this compound in approximately 85% yield, with a melting point of 76–79°C.

Characterization Data Supporting Preparation

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to the amino protons (singlet, 2H), thiophene proton (singlet, 1H), ethyl ester protons (quartet at 4.29 ppm for 2H and triplet at 1.35 ppm for 3H), and methyl group on thiophene (singlet at 2.28 ppm for 3H).

- [^13C NMR (400 MHz, CDCl3)](pplx://action/followup): Signals at δ 166.13 and 164.17 ppm for carbonyl carbons, aromatic carbons in the 102–137 ppm range, and aliphatic carbons for ethyl and methyl groups.

- ESI-MS: Molecular ion peak observed at m/z 186.15 ([M + H]^+), consistent with the calculated molecular weight of 185.05 g/mol.

Reaction Scheme Summary

| Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Acetone + Ethyl cyanoacetate + Elemental sulfur + Diethylamine | Stir at 50°C for 3 h in ethanol | This compound | 85 | Purified by silica gel chromatography |

Analysis of Preparation Methods

Reaction Mechanism Insights

The reaction likely proceeds through a Gewald-type synthesis, where the condensation of acetone and ethyl cyanoacetate forms an intermediate that reacts with elemental sulfur under basic conditions (diethylamine) to cyclize into the thiophene ring. The amino group at the 2-position is introduced via the cyano group transformation during ring closure.

Purification and Crystallization

The crude product requires purification by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture. The purified compound crystallizes as yellow crystals suitable for X-ray diffraction, confirming the structure and purity.

Structural Confirmation by X-ray Crystallography

The crystallographic analysis reveals:

- Two molecules per asymmetric unit with near-planar thiophene rings.

- Intramolecular N—H⋯O hydrogen bonds stabilizing the structure.

- Intermolecular N—H⋯S and N—H⋯O hydrogen bonds forming dimers and chains in the crystal lattice.

These features confirm the successful synthesis of the targeted compound with the expected substitution pattern.

Summary Table of Preparation Data

| Parameter | Data/Condition |

|---|---|

| Starting Materials | Acetone, Ethyl cyanoacetate, Elemental sulfur, Diethylamine |

| Solvent | Absolute ethanol |

| Reaction Temperature | 50°C |

| Reaction Time | 3 hours |

| Purification Method | Silica gel column chromatography (hexane/ethyl acetate 7:3) |

| Yield | 85% |

| Melting Point | 76–79°C |

| ^1H NMR Peaks (ppm) | 6.07 (s, 2H, NH2), 5.82 (s, 1H, thiophene H), 4.29 (q, 2H, CH2), 2.28 (s, 3H, CH3), 1.35 (t, 3H, CH3) |

| ^13C NMR Peaks (ppm) | 166.13, 164.17 (C=O), 136.71, 106.72, 102.85 (thiophene carbons), 59.54 (CH2), 18.40 (CH3), 14.40 (CH3) |

| Mass Spectrometry (ESI-MS) | m/z 186.15 ([M+H]^+) |

科学研究应用

Pharmaceutical Development

Key Uses:

- Building Block for Drug Synthesis: EAMTCA serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structure enhances bioavailability and efficacy, making it a valuable component in drug formulation .

- Antibiotics and Anti-inflammatory Drugs: The compound is utilized in the production of antibiotics and anti-inflammatory medications, contributing to the development of effective therapeutic agents .

Case Study:

- A study demonstrated the synthesis of novel derivatives from EAMTCA that exhibited promising activity against certain bacterial strains, highlighting its potential in developing new antibiotics .

Agricultural Chemistry

Key Uses:

- Agrochemical Formulations: EAMTCA is incorporated into the formulation of agrochemicals, including herbicides and insecticides. Its thiophene ring structure contributes to increased stability and effectiveness under various environmental conditions .

Case Study:

- Research indicated that formulations containing EAMTCA showed improved pest control efficacy compared to traditional agrochemicals, suggesting its potential for enhancing agricultural productivity .

Material Science

Key Uses:

- Development of Conductive Polymers: EAMTCA is explored for its potential in creating novel materials such as conductive polymers. These materials can significantly improve the performance of electronic devices .

Data Table: Conductive Properties of EAMTCA-based Polymers

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Polyurethane | 0.01 | Flexible electronics |

| Polyester | 0.05 | Coatings for electronic devices |

| Polyamide | 0.03 | Insulating materials |

Biochemical Research

Key Uses:

- Enzyme Inhibition Studies: Researchers utilize EAMTCA in studies related to enzyme inhibition and receptor binding, aiding in understanding biological pathways and identifying potential therapeutic targets .

Case Study:

- A study investigated the inhibitory effects of EAMTCA on specific enzymes involved in metabolic pathways, revealing its potential as a lead compound for drug development targeting metabolic disorders .

Cosmetic Formulations

Key Uses:

- Antioxidant Properties: EAMTCA is included in cosmetic products due to its potential antioxidant properties, contributing to skin health and protection against environmental stressors .

Case Study:

作用机制

The mechanism by which Ethyl 2-amino-4-methylthiophene-3-carboxylate exerts its effects is primarily through its interaction with biological targets, such as enzymes and receptors. The compound’s thiophene ring can engage in π-π interactions and hydrogen bonding, facilitating its binding to active sites. Additionally, the amino and carboxylate groups can participate in electrostatic interactions, enhancing its affinity for specific molecular targets.

相似化合物的比较

Ethyl 2-amino-3-carboxylate thiophene: Lacks the methyl group at the 4-position, resulting in different reactivity and biological activity.

Methyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

2-Amino-4-methylthiophene-3-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.

生物活性

Ethyl 2-amino-4-methylthiophene-3-carboxylate (EAMC) is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores the biological properties of EAMC, including its synthesis, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophene derivatives are known for a broad spectrum of biological activities, including:

- Anti-inflammatory

- Antidepressant

- Antimicrobial

- Anticonvulsant

These compounds often act as allosteric enhancers at the adenosine A1 receptor, which is associated with antiarrhythmic and antilipolytic effects . The structural features of thiophenes contribute to their pharmacological properties, making them valuable in medicinal chemistry.

Synthesis of this compound

The synthesis of EAMC typically involves a one-pot condensation reaction. The general procedure includes:

- Starting Materials : A ketone, elemental sulfur, and ethylcyanoacetate.

- Catalyst : Morpholine is used as a catalyst.

- Reaction Conditions : The mixture is stirred at moderate temperatures (35-45 °C) for several hours.

- Purification : The crude product is recrystallized from ethanol to yield EAMC in good purity and yield (70-85%) .

Antimicrobial Activity

EAMC exhibits significant antimicrobial properties against various pathogens. Studies have shown that thiophene derivatives can inhibit bacterial growth by disrupting cellular processes or damaging cell walls .

Anti-inflammatory Effects

Research indicates that EAMC can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be linked to its ability to inhibit specific enzymes involved in inflammation .

Anticonvulsant Properties

EAMC has been evaluated for its anticonvulsant effects in animal models. The compound appears to enhance GABAergic activity, which may contribute to its ability to prevent seizures .

Case Studies and Research Findings

Several studies have investigated the biological activities of EAMC:

- Molecular Docking Studies : Quantum computational methods have been employed to predict the binding affinity of EAMC to various biological targets. These studies suggest that EAMC has favorable interactions with proteins involved in inflammation and neurotransmission .

- In Vivo Studies : Animal models have demonstrated that EAMC can significantly reduce seizure frequency and intensity in induced seizures, supporting its potential as an anticonvulsant agent .

- Comparative Studies : Comparisons with other thiophene derivatives reveal that EAMC has superior antimicrobial activity against certain strains of bacteria and fungi, highlighting its therapeutic potential .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-methylthiophene-3-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via the Gewald reaction, which involves a ketone (e.g., acetylacetone), a nitrile (e.g., ethyl cyanoacetate), elemental sulfur, and a base (e.g., diethylamine) under reflux in ethanol. Key parameters include maintaining 50–60°C for 3–5 hours, using anhydrous solvents, and optimizing stoichiometric ratios. Post-synthesis, purification via column chromatography (ethyl acetate/hexane, 7:3) improves yield (85% reported). Impurities like uncyclized intermediates are mitigated by monitoring reaction progress with TLC and ensuring excess sulfur .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., methyl at C4, ester at C3) and amine proton resonance (~δ 6.5 ppm).

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- X-ray Diffraction : Resolves crystal packing; the compound crystallizes in the triclinic P1 space group with intramolecular N–H⋯O bonds and intermolecular N–H⋯S interactions forming dimeric chains. SHELXL software is recommended for refinement .

Q. How can researchers address common impurities encountered during synthesis?

- Methodological Answer : By-products arise from incomplete cyclization or sulfur incorporation. Mitigation strategies include:

- Using fresh sulfur to avoid oxidation.

- Extending reaction time (up to 6 hours) for full cyclization.

- Employing gradient elution in column chromatography to separate unreacted precursors. Analytical HPLC (>95% purity threshold) post-purification is advised .

Advanced Research Questions

Q. How do substituent variations at the 4-position influence biological activity and physicochemical properties?

- Methodological Answer : Substituents modulate lipophilicity (logP) and electronic effects:

- Methyl (C4) : Enhances metabolic stability but reduces polar interactions.

- Phenyl/Trifluoromethyl : Increases π-π stacking or electronegativity, improving receptor binding (e.g., adenosine A1 receptor).

- SAR Studies : Compare IC50 values across analogs in assays (e.g., receptor binding, enzyme inhibition). For example, trifluoromethyl derivatives show 3x higher activity than methyl in anti-inflammatory assays .

Q. How can data contradictions in biological assays (e.g., variable IC50 values) be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for adenosine receptors) and control compounds.

- Purity Validation : Confirm compound integrity via HPLC-MS to rule out degradation.

- Enantiomeric Analysis : Chiral HPLC separates stereoisomers, as R/S configurations may exhibit differing activities .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

- Methodological Answer : X-ray analysis reveals intramolecular N–H⋯O hydrogen bonds (2.02–2.12 Å) that stabilize the planar thiophene ring. Intermolecular N–H⋯S bonds (3.23 Å) form A+B dimers, which propagate into [010] chains via N–H⋯O linkages. These interactions contribute to crystal packing density (1.407 g/cm³) and thermal stability (mp 76–79°C) .

Q. How to design experiments probing interactions with adenosine A1 receptors?

- Methodological Answer :

- Radioligand Binding : Use [³H]CCPA as a competitive ligand; measure displacement at varying concentrations (Ki calculation).

- Functional Assays : Monitor cAMP reduction in HEK293 cells expressing A1 receptors (EC50 determination).

- Mutagenesis Studies : Map binding pockets by substituting receptor residues (e.g., His251) and assessing activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。